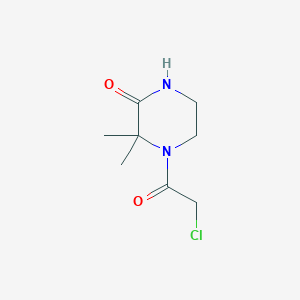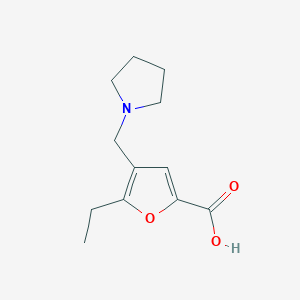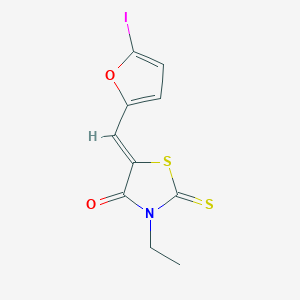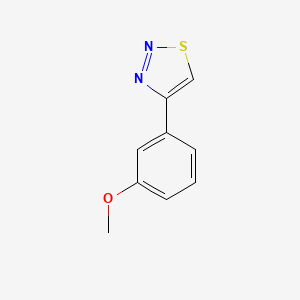![molecular formula C10H10O2S2 B1621259 1,3,6,8-Tetrahydrothieno[3,4-g][2]benzothiole 2,7-dioxide CAS No. 88686-98-0](/img/structure/B1621259.png)
1,3,6,8-Tetrahydrothieno[3,4-g][2]benzothiole 2,7-dioxide
Übersicht
Beschreibung
1,3,6,8-Tetrahydrothieno[3,4-g][2]benzothiole 2,7-dioxide (THTBD) is a heterocyclic organic compound with a sulfur-containing thiophene ring. It is a versatile and important chemical that has many applications in scientific research and laboratory experiments. It is used in the synthesis of other compounds, as a reagent in chemical reactions, and as a catalyst in biochemical and physiological processes.
Wissenschaftliche Forschungsanwendungen
1,3,6,8-Tetrahydrothieno[3,4-g][2]benzothiole 2,7-dioxide has a wide range of applications in scientific research. It is used in the synthesis of other compounds, such as pharmaceuticals, dyes, and agrochemicals. It is also used as a reagent in chemical reactions, as a catalyst in biochemical and physiological processes, and as a building block for the development of new materials. Additionally, this compound has been used in the development of nanomaterials and nanostructures.
Wirkmechanismus
The mechanism of action of 1,3,6,8-Tetrahydrothieno[3,4-g][2]benzothiole 2,7-dioxide is not well understood. However, it is believed that its sulfur-containing thiophene ring is responsible for its catalytic activity. The sulfur atom in the ring is thought to be responsible for the formation of reactive intermediates, which then undergo further reactions to form the desired products. Additionally, the thiophene ring is thought to play a role in the stabilization of the reactive intermediates.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well understood. However, it has been shown to have a variety of biological activities, such as antioxidant and anti-inflammatory effects. Additionally, this compound has been found to have anti-cancer and anti-microbial activities.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 1,3,6,8-Tetrahydrothieno[3,4-g][2]benzothiole 2,7-dioxide in laboratory experiments include its low cost, its availability, and its versatility. Additionally, this compound is relatively stable and can be stored for extended periods of time. The main limitation of using this compound in laboratory experiments is its low solubility in water.
Zukünftige Richtungen
The future directions for 1,3,6,8-Tetrahydrothieno[3,4-g][2]benzothiole 2,7-dioxide include further research into its mechanism of action, its biochemical and physiological effects, and its potential applications in pharmaceuticals, agrochemicals, and materials science. Additionally, further research is needed to better understand the advantages and limitations of using this compound in laboratory experiments. Finally, further research is needed to develop new methods for synthesizing this compound and to identify new uses for this versatile compound.
Eigenschaften
IUPAC Name |
1,3,6,8-tetrahydrothieno[3,4-g][2]benzothiole 2,7-dioxide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O2S2/c11-13-3-7-1-2-8-4-14(12)6-10(8)9(7)5-13/h1-2H,3-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXZWGYQLTICBOL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(CS1=O)C3=C(CS(=O)C3)C=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90376706 | |
| Record name | 1,3,6,8-Tetrahydro-2lambda~4~,7lambda~4~-benzo[1,2-c:3,4-c']bisthiophene-2,7-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90376706 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
88686-98-0 | |
| Record name | 1,3,6,8-Tetrahydro-2lambda~4~,7lambda~4~-benzo[1,2-c:3,4-c']bisthiophene-2,7-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90376706 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




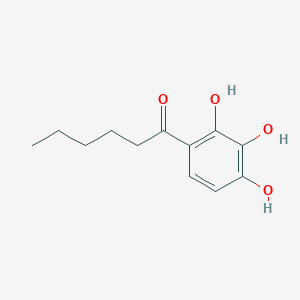


![3-[(4-chlorophenyl)sulfonylmethyl]-N'-hydroxybenzenecarboximidamide](/img/structure/B1621182.png)


